For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Loteprednol Etabonate-d3
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological actions of Loteprednol Etabonate-d3. It includes detailed experimental protocols and visual diagrams to support research and development activities.
Core Chemical Identity
Loteprednol Etabonate-d3 is the deuterium-labeled version of Loteprednol Etabonate, an anti-inflammatory corticosteroid.[1] As a "soft drug," it is designed to act locally and then rapidly metabolize into inactive substances, minimizing systemic side effects.[2][3] The incorporation of deuterium isotopes makes it a valuable tool as an internal standard for quantitative analysis in pharmacokinetic and metabolic studies.[1]
Chemical Structure
Loteprednol Etabonate-d3 is structurally similar to other glucocorticoids but lacks the ketone group at the 20th position.[4] Its chemical name is chloromethyl 17α-[(ethoxycarbonyl)oxy]-11β-hydroxy-3-oxoandrosta-1,4-diene-17β-carboxylate-d3.
Physicochemical Properties
The key physicochemical properties of Loteprednol Etabonate and its deuterated analog are summarized below.
| Property | Loteprednol Etabonate-d3 | Loteprednol Etabonate |
| Molecular Formula | C₂₄H₂₈D₃ClO₇[5] | C₂₄H₃₁ClO₇[6][7] |
| Molecular Weight | 469.97 g/mol [5] | 466.95 g/mol [7] |
| CAS Number | Not available | 82034-46-6[2][6] |
| Appearance | - | White to off-white powder[8] |
| IUPAC Name | (11β, 17α)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic Acid-d3 Chloromethyl Ester | Chloromethyl 17α-[(ethoxycarbonyl)oxy]-11β-hydroxy-3-oxoandrosta-1,4-diene-17β-carboxylate[8] |
| Property | Value |
| Melting Point | 220.5 °C - 223.5 °C[2] |
| Water Solubility | 1:2,000,000 (0.5 µg/mL)[2] |
| Lipid Solubility | Highly lipid-soluble, enhancing cell penetration[4][8] |
Pharmacology and Mechanism of Action
Loteprednol Etabonate is a potent glucocorticoid receptor agonist.[7] Animal studies have shown that its binding affinity for the glucocorticoid receptor is 4.3 times greater than that of dexamethasone.[2][6][7]
The anti-inflammatory effects are mediated through the modulation of the cytosolic glucocorticoid receptor (GR).[2] The mechanism involves several key steps:
-
Receptor Binding: As a lipophilic molecule, Loteprednol Etabonate penetrates the cell membrane and binds to the GR in the cytoplasm.[2][4]
-
Nuclear Translocation: The activated drug-receptor complex moves into the nucleus.[2][9]
-
Gene Expression Modulation: In the nucleus, the complex interacts with DNA to upregulate the expression of anti-inflammatory proteins and repress the expression of pro-inflammatory proteins.[2][6]
-
Inhibition of Inflammatory Pathways: A primary action is the induction of phospholipase A2 (PLA2) inhibitory proteins, known as lipocortins.[4][6] These proteins block the release of arachidonic acid from cell membranes.[4][9] By preventing the formation of arachidonic acid, Loteprednol Etabonate inhibits the subsequent production of inflammatory mediators like prostaglandins and leukotrienes.[4][6][9]
Caption: Glucocorticoid Receptor Signaling Pathway for Loteprednol Etabonate.
Pharmacokinetics and Metabolism
Loteprednol Etabonate was developed using retrometabolic drug design.[2] It is engineered to be rapidly metabolized to inactive substances after exerting its therapeutic effect locally.[3][6]
-
Absorption: Following topical ocular administration, systemic absorption is very limited. Plasma concentrations of the parent drug are typically below the limit of quantitation (1 ng/mL).[3]
-
Metabolism: It is rapidly hydrolyzed in ocular tissues and the bloodstream to two inactive metabolites: Δ¹-cortienic acid etabonate (PJ-91) and Δ¹-cortienic acid (PJ-90).[2][6] This rapid inactivation contributes to its favorable safety profile, particularly the reduced risk of intraocular pressure elevation compared to other corticosteroids.[9]
-
Elimination: The inactive metabolites are more hydrophilic and are readily eliminated from the body.[3][6]
Caption: Metabolic Pathway of Loteprednol Etabonate.
Experimental Protocols
Synthesis Pathway
A patented method describes the preparation of Loteprednol Etabonate from a readily available starting material through a multi-step process.[10] A generalized workflow is described below.
-
N-Arylation Reaction: A starting compound (Compound I) undergoes an N-arylation reaction with an iodobenzene analog under alkaline conditions.[10]
-
Removal Reaction: The resulting product is then reacted with an oxirane analog in methanol.[10]
-
Esterification: The subsequent compound is esterified using ethyl chloroformate in the presence of an organic base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane).[10]
-
Chlorination: The final step involves a chlorination reaction, for instance using potassium persulfate, to yield Loteprednol Etabonate.[10]
Caption: Generalized Synthesis Workflow for Loteprednol Etabonate.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method can be used for the quantitative analysis of Loteprednol Etabonate in ophthalmic suspensions.[11] This method is suitable for quality control assays and stability studies.[11][12]
| Parameter | Specification |
| Stationary Phase (Column) | Inertsil C8, 150 x 4.6 mm, 5 µm[11] |
| Mobile Phase A | 0.1% v/v formic acid in water[11] |
| Mobile Phase B | 0.1% v/v formic acid in methanol[11] |
| Elution Mode | Gradient[11] |
| Flow Rate | 1.0 mL/min[11] |
| Column Temperature | 35°C[11] |
| Injection Volume | 10 µL[11] |
| Detection Wavelength | 245 nm[11] |
| Standard Concentration | Approximately 200 µg/mL[11] |
| Linearity Range | 50 to 400 µg/mL (r > 0.999)[11] |
Methodology:
-
Preparation: The mobile phase is degassed by sonication for approximately 10 minutes before use.[11] Standard and sample solutions are prepared at the target concentrations.
-
Chromatography: The system is equilibrated with the mobile phase. The sample is injected, and the gradient elution is performed.
-
Detection: The eluent is monitored at 245 nm.
-
Quantification: The peak area of Loteprednol Etabonate is compared against a calibration curve generated from standards of known concentrations. The method is specific and can separate the active ingredient from its degradation products and formulation excipients.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Loteprednol - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Loteprednol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. scbt.com [scbt.com]
- 6. Loteprednol Etabonate | C24H31ClO7 | CID 444025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. What is the mechanism of Loteprednol Etabonate? [synapse.patsnap.com]
- 10. CN111377991A - Preparation method of loteprednol etabonate - Google Patents [patents.google.com]
- 11. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 12. An HPLC method to evaluate purity of a steroidal drug, loteprednol etabonate - PubMed [pubmed.ncbi.nlm.nih.gov]
